molecular formula C13H12F3NO B3008403 (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one CAS No. 478040-73-2

(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one

Cat. No.: B3008403
CAS No.: 478040-73-2
M. Wt: 255.24
InChI Key: ZWEGSPQJWXDCRR-SOFGYWHQSA-N
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Description

(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one typically involves the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline structure can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Formation of the Butenone Structure: The final step involves the formation of the butenone structure through a condensation reaction between the isoquinoline derivative and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one: shares similarities with other isoquinoline derivatives and trifluoromethylated compounds.

    Isoquinoline Derivatives: Compounds such as papaverine and berberine, which also contain the isoquinoline moiety.

    Trifluoromethylated Compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine.

Uniqueness

The uniqueness of this compound lies in its combination of the isoquinoline structure with a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

(E)-4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO/c14-13(15,16)12(18)6-8-17-7-5-10-3-1-2-4-11(10)9-17/h1-4,6,8H,5,7,9H2/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEGSPQJWXDCRR-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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